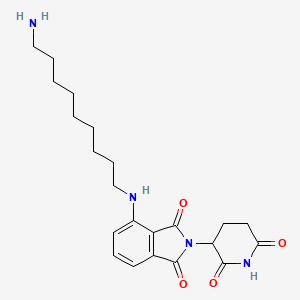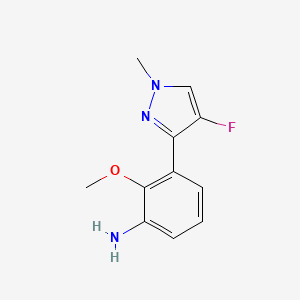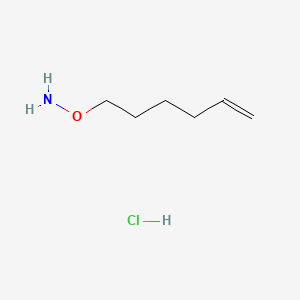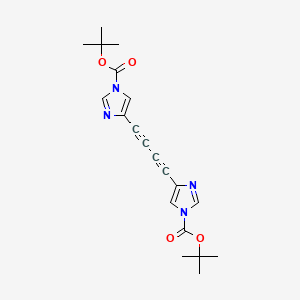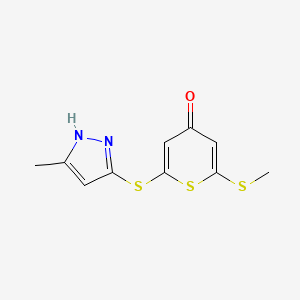
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is a heterocyclic compound that features a pyrazole ring and a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one typically involves the reaction of 3-methyl-1H-pyrazole-5-thiol with a suitable thiopyranone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrazole or thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Agrochemicals: It is explored as a potential herbicide or pesticide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1H-pyrazole-5-thiol: A precursor in the synthesis of the compound.
Thiopyranone derivatives: Structural analogs with similar reactivity.
Pyrazole derivatives: Compounds with similar biological activities and applications.
Uniqueness
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is unique due to its combined pyrazole and thiopyran rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2OS3 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-[(5-methyl-1H-pyrazol-3-yl)sulfanyl]-6-methylsulfanylthiopyran-4-one |
InChI |
InChI=1S/C10H10N2OS3/c1-6-3-8(12-11-6)15-10-5-7(13)4-9(14-2)16-10/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
BSGXKRSFFQIQNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)SC2=CC(=O)C=C(S2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



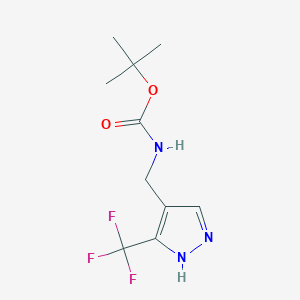
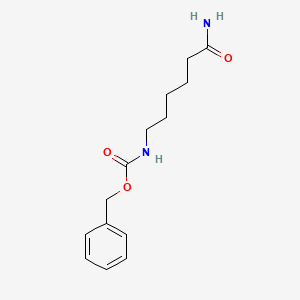
![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)

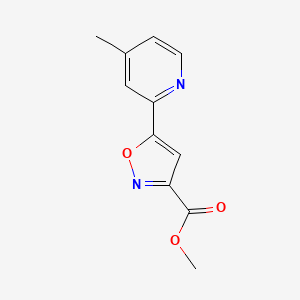
![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)

![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)

